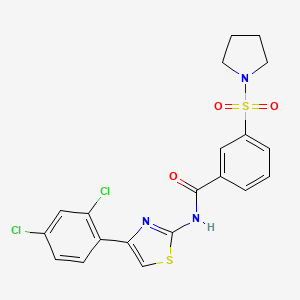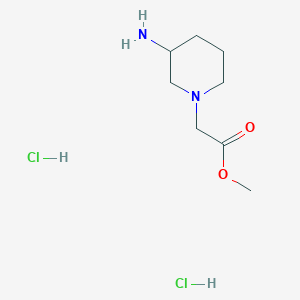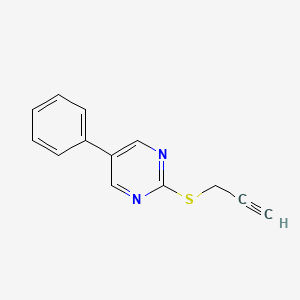![molecular formula C8H16ClNO B2479517 (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2580185-12-0](/img/structure/B2479517.png)
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H15NO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5,9H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.21 . It is available in the form of a powder . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Cyclization and Rearrangement Studies
Research on compounds similar to (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride has focused on cyclization and rearrangement processes. For instance, Kirmse and Mrotzeck (1988) explored the cyclization of related compounds, highlighting the potential for complex molecular transformations in this class of chemicals (Kirmse & Mrotzeck, 1988).
Synthetic Methods
Mechehoud et al. (2018) developed a new synthetic method for a compound closely related to the one , demonstrating the evolving techniques in synthesizing complex bicyclic structures (Mechehoud et al., 2018).
Applications in Organic Synthesis
Stevens and Kimpe (1996) examined the synthesis of 2-Azabicyclo[2.1.1]hexanes, a related structure, which underscores the utility of these compounds in the broader context of organic chemistry (Stevens & Kimpe, 1996).
Hexahydropyrimidine Derivatives
Abu-Obaid et al. (2014) synthesized novel hexahydropyrimidine derivatives, highlighting the diverse potential of similar bicyclic compounds in various chemical syntheses (Abu-Obaid et al., 2014).
Antimicrobial Activity
Grabarczyk et al. (2015) explored the antimicrobial activity of compounds with a gem-dimethylcyclohexane ring, indicating the potential biomedical applications of such structures (Grabarczyk et al., 2015).
Asymmetric Synthesis
Kernen and Vogel (1993) and Hünenberger, Allemann, and Vogel (1994) contributed to the field of asymmetric synthesis using bicyclic compounds, underlining the importance of these structures in creating specific molecular configurations (Kernen & Vogel, 1993); (Hünenberger, Allemann, & Vogel, 1994).
Novel Compound Synthesis
Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane Compound, showcasing the innovative applications of bicyclic structures in chemical synthesis (Zhai Zhi-we, 2014).
Base-Induced Bridge Cleavage
Arjona, Conde, Plumet, and Viso (1995) investigated the base-induced bridge cleavage in similar bicyclic systems, offering insights into the reactivity and potential applications of these molecules (Arjona, Conde, Plumet, & Viso, 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2)6-3-8(7,5-9)10-4-6;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXFCSBUUEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)
![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)




![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)
![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)



